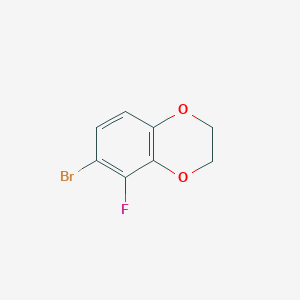

1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

Description

BenchChem offers high-quality 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCKGBXJJJNLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Benzodioxin, 6 Bromo 5 Fluoro 2,3 Dihydro and Its Key Intermediates

Strategic Approaches for Dihydrobenzodioxin Core Formation with Regioselective Halogenation

The formation of the 2,3-dihydro-1,4-benzodioxin ring system is a critical step in the synthesis of the target compound. This can be achieved through various cyclization reactions, with the regioselective introduction of halogens being a key consideration either before or after the ring formation.

Direct Halogenation Protocols (e.g., Bromination, Fluorination) on Dihydrobenzodioxin Precursors

Direct halogenation of a pre-formed 5-fluoro-2,3-dihydro-1,4-benzodioxin core is a potential route to the target molecule. However, achieving regioselectivity in electrophilic aromatic substitution reactions on this scaffold can be challenging due to the directing effects of the existing substituents. The ether oxygens of the dioxin ring are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing.

Bromination: The introduction of a bromine atom at the 6-position of 5-fluoro-2,3-dihydro-1,4-benzodioxin would require careful selection of brominating agents and reaction conditions to favor substitution at the desired position over other possible sites (e.g., the 8-position). Common brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The interplay of the directing effects of the fluorine and the dioxin ring would need to be carefully managed to achieve the desired 6-bromo isomer.

Fluorination: Direct electrophilic fluorination of a 6-bromo-2,3-dihydro-1,4-benzodioxin precursor is generally more challenging than bromination due to the high reactivity of electrophilic fluorine reagents. Reagents such as Selectfluor® (F-TEDA-BF4) are often used for such transformations. However, controlling the regioselectivity to introduce the fluorine at the 5-position would be a significant synthetic hurdle.

Cyclization Reactions for the Construction of the 2,3-Dihydro-1,4-Benzodioxin Ring System

A more common and often more regioselective approach involves the construction of the dihydrobenzodioxin ring from a pre-substituted catechol. The Williamson ether synthesis is a widely employed method for this transformation. cymitquimica.combeilstein-journals.orgtcichemicals.comnih.govnih.gov This reaction involves the nucleophilic attack of a catecholate anion on a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, to form the six-membered dioxin ring. cymitquimica.combeilstein-journals.orgtcichemicals.comnih.govnih.gov

The success of this method hinges on the availability of the appropriately substituted catechol precursor. For the synthesis of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, the key intermediate would be 4-bromo-3-fluorocatechol.

Multi-Step Synthetic Routes for the Incorporation of 6-Bromo and 5-Fluoro Substituents

Multi-step synthetic sequences offer greater control over the introduction of the desired halogen substituents, often starting from readily available substituted phenols or catechols.

Derivatization Strategies from Substituted Phenols or Catechols

The synthesis of the target compound can be strategically planned starting from a substituted catechol, namely 4-bromo-3-fluorocatechol. The synthesis of this key intermediate has been reported and involves the direct bromination of 3-fluorocatechol (B141901). nih.gov

Synthesis of 4-bromo-3-fluorocatechol: A described procedure involves treating 3-fluorocatechol with bromine in a mixed solvent system of carbon tetrachloride and chloroform (B151607) at low temperatures (-10 °C). nih.gov This method allows for the regioselective introduction of the bromine atom at the 4-position, yielding the desired 4-bromo-3-fluorocatechol. nih.gov

Once the 4-bromo-3-fluorocatechol is obtained, the 2,3-dihydro-1,4-benzodioxin ring can be constructed via the Williamson ether synthesis by reacting it with a 1,2-dihaloethane in the presence of a base.

| Starting Material | Reagent | Product |

| 3-Fluorocatechol | Bromine | 4-Bromo-3-fluorocatechol |

| 4-Bromo-3-fluorocatechol | 1,2-Dibromoethane | 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin |

Introduction of Halogen Atoms via Specific Reagents and Reaction Sequences

The introduction of the halogen atoms can be achieved through a series of well-established reactions. As mentioned in the previous section, the synthesis of the key intermediate, 4-bromo-3-fluorocatechol, relies on the electrophilic bromination of 3-fluorocatechol.

The subsequent cyclization to form the dihydrobenzodioxin ring is a classic Williamson ether synthesis. This reaction typically involves the use of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the catechol, which then acts as a nucleophile towards the 1,2-dihaloethane.

A general representation of the Williamson ether synthesis for this system is as follows:

Step 1: Deprotonation of the Catechol: The two hydroxyl groups of 4-bromo-3-fluorocatechol are deprotonated by a base to form the more nucleophilic catecholate dianion.

Step 2: Nucleophilic Attack: The catecholate dianion then undergoes a double SN2 reaction with 1,2-dibromoethane, where each oxygen atom displaces a bromide ion, leading to the formation of the six-membered dioxin ring.

Synthetic Pathways from N-2,3-dihydrobenzoscielo.brnih.gov-dioxin-6-amine Derivatives

An alternative, though less direct, synthetic strategy could involve the derivatization of an aminated dihydrobenzodioxin precursor. While direct synthesis of the target compound from N-2,3-dihydrobenzo scielo.brnih.gov-dioxin-6-amine is not explicitly reported, this amine serves as a versatile starting material for the synthesis of various substituted benzodioxane derivatives. scielo.br

A plausible, albeit hypothetical, route to 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin could start from a hypothetical 5-fluoro-2,3-dihydrobenzo scielo.brnih.govdioxin-6-amine. This intermediate could potentially undergo a Sandmeyer-type reaction. nih.gov The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. nih.gov

The proposed synthetic sequence would be:

Diazotization: The amino group of 5-fluoro-2,3-dihydrobenzo scielo.brnih.govdioxin-6-amine would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt would then be treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the 6-position, displacing the diazonium group.

Optimization of Reaction Conditions and Yields in Complex Synthetic Sequences for 1,4-Benzodioxin (B1211060), 6-bromo-5-fluoro-2,3-dihydro-

The construction of the 2,3-dihydro-1,4-benzodioxin ring system is most commonly achieved via a modified Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dielectrophile, such as 1,2-dibromoethane or 1,2-dichloroethane. The synthesis of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- would thus logically proceed from 3-bromo-4-fluorocatechol. The optimization of this key cyclization step is critical for achieving high yields and purity, particularly given the electron-withdrawing nature of the halogen substituents which can decrease the nucleophilicity of the catecholate anion.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The base is crucial for the deprotonation of the catechol, and its strength can significantly impact the reaction rate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The solvent must be able to dissolve the reactants and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), which can solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ions.

For instance, in the synthesis of related benzodioxine derivatives, K₂CO₃ in DMF is a frequently employed combination, often requiring elevated temperatures to drive the reaction to completion. nih.gov The reaction of methyl 3,4-dihydroxybenzoate with 1,2-dibromoethane to form the corresponding benzodioxin, for example, is conducted under reflux in DMF with K₂CO₃. nih.gov Optimization studies for similar reactions often explore phase-transfer catalysts to improve yields and allow for milder reaction conditions, which can be particularly important when dealing with sensitive functional groups.

The following interactive table summarizes hypothetical optimization parameters for the synthesis of the target compound based on established methodologies for analogous structures.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Base | K₂CO₃ (weak) | Cs₂CO₃ (stronger) | NaH (strong) | Stronger bases can increase reaction rate but may also lead to side reactions. Cs₂CO₃ often provides a good balance due to the "cesium effect." |

| Solvent | Acetone | Acetonitrile | DMF | Higher boiling point solvents like DMF allow for higher reaction temperatures, increasing the rate of reaction, but can be more difficult to remove. |

| Temperature | 50 °C | 80 °C (Reflux) | 120 °C | Higher temperatures generally lead to faster reactions but can also promote decomposition or side-product formation. |

| Reactant | 1,2-dibromoethane | 1,2-dichloroethane | Ethylene (B1197577) glycol ditosylate | Ditosylates are excellent leaving groups, often allowing for milder conditions, but are more expensive than dihaloethanes. |

| Yield | Low to Moderate | Moderate to High | High | Optimal conditions (e.g., Condition B or C) are expected to provide the highest yields by balancing reactivity and stability. |

Future optimization efforts may focus on microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds.

Enantioselective Synthesis and Stereochemical Control in Analogue Preparation

While 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- itself is achiral, many biologically active analogues possess a stereocenter, typically at the C2 or C3 position of the dioxin ring. unimi.it The stereochemistry at this center is often crucial for biological activity, making enantioselective synthesis a critical aspect of medicinal chemistry research in this area. unimi.itnih.gov Preserving or creating the correct stereochemistry is a mandatory goal to ensure the desired pharmacological effect. unimi.it

One established strategy for achieving stereochemical control is to start with a chiral precursor. For example, the synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes can be accomplished by reacting a catechol with an enantiopure three-carbon synthon, such as (R)- or (S)-glycidyl tosylate or a related chiral epoxide. This approach transfers the stereochemistry of the starting material to the final product. Researchers have utilized homochiral glycidyl (B131873) tosylates to simplify the synthesis and subsequent structure-activity relationship (SAR) interpretation of chiral benzodioxine analogues. nih.gov

Another powerful approach is asymmetric catalysis. Although direct asymmetric synthesis of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- is not applicable due to its achiral nature, the principles are vital for its substituted analogues. Asymmetric fluorocyclization, for instance, is an advanced strategy that can create fluorine-bearing stereocenters in heterocyclic systems. nih.gov This method uses a chiral catalyst, often a phase-transfer catalyst, to control the stereochemical outcome of a cyclization reaction initiated by electrophilic fluorination. While developed for scaffolds like dihydroquinazolones and benzooxazinones, the underlying principle of using a chiral environment to direct the formation of a new stereocenter could hypothetically be adapted for the synthesis of chiral fluorinated benzodioxin analogues. nih.gov

The table below outlines common strategies for the enantioselective synthesis of chiral 1,4-benzodioxin analogues.

| Strategy | Chiral Source | Key Reactants | Typical Enantiomeric Excess (ee) | Reference Principle |

| Chiral Pool Synthesis | (S)-Glycidyl tosylate | Catechol, (S)-Glycidyl tosylate | >98% | Utilizes readily available enantiopure starting materials to build the chiral product. nih.gov |

| Chiral Auxiliary | N/A | N/A | N/A | A chiral auxiliary is temporarily incorporated to direct the stereoselective reaction, then removed. |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Alkene precursor, Electrophilic Fluorinating Agent | 84-98% (for other heterocycles) | A substoichiometric amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer. nih.gov |

| Kinetic Resolution | Racemic alcohol/epoxide | Lipase or Chiral Resolving Agent | >99% (for resolved substrate) | An enzyme or chiral reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. |

The development of completely stereo-controlled synthetic routes is essential to avoid racemization processes that can occur during synthesis, ensuring the production of single-enantiomer compounds for biological evaluation. unimi.it

Chemical Reactivity and Derivatization Pathways of 1,4 Benzodioxin, 6 Bromo 5 Fluoro 2,3 Dihydro

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 1,4-Benzodioxin (B1211060), 6-bromo-5-fluoro-2,3-dihydro-

While specific experimental data on the electrophilic aromatic substitution of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- is not extensively documented, the regiochemical outcome of such reactions can be predicted by analyzing the directing effects of its substituents. The benzene ring is substituted with a fluorine atom, a bromine atom, and a fused dihydrodioxin ring (which acts as two ether linkages).

The directing effects are as follows:

Ether Oxygens (-OR): The oxygen atoms of the dihydrodioxin ring are activating groups due to their ability to donate electron density to the aromatic ring via resonance (+M effect). They are strong ortho, para-directors. msu.edu

Fluorine (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.org

Bromine (-Br): Similar to fluorine, bromine is deactivating (-I effect) but directs incoming electrophiles to the ortho and para positions (+M effect). libretexts.org

The positions on the benzene ring are C-5 (fluoro), C-6 (bromo), C-7, and C-8. The potential sites for electrophilic attack are C-7 and C-8. The directing groups influence these positions as follows:

The fluorine at C-5 directs ortho to C-6 (already substituted) and para to C-8.

The bromine at C-6 directs ortho to C-5 (already substituted) and C-7.

The ether oxygen at C-4 directs ortho to C-5 (already substituted) and para to C-7.

The ether oxygen at C-1 directs ortho to C-8.

Considering these competing effects, the C-7 and C-8 positions are both activated. The C-7 position is influenced by the ortho-directing effect of the bromine and the para-directing effect of the C-4 oxygen. The C-8 position is influenced by the para-directing effect of the fluorine and the ortho-directing effect of the C-1 oxygen. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, but both positions represent potential sites for substitution.

In a related compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, nitration with nitric acid and trifluoroacetic acid resulted in substitution at the C-7 and C-8 positions, demonstrating the ring's susceptibility to electrophilic attack. nih.gov

Nucleophilic Substitution Reactions Involving the Halogen Atoms

The presence of two different halogen atoms on the aromatic ring invites consideration of nucleophilic aromatic substitution (SNAr). This reaction is favored on electron-poor aromatic rings and is facilitated by the presence of a good leaving group. masterorganicchemistry.com Key factors include the electronegativity of the halogen and the stability of the intermediate (a Meisenheimer complex). chemistrysteps.com

In the case of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-, the fluorine atom at C-5 is more likely to be displaced than the bromine atom at C-6. The high electronegativity of fluorine makes the carbon atom it is attached to (C-5) highly electrophilic and susceptible to nucleophilic attack. nih.gov Although the C-F bond is strong, its cleavage is not the rate-determining step of the SNAr reaction; rather, the initial attack of the nucleophile is. masterorganicchemistry.com Therefore, the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.com

For a successful SNAr reaction, the ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate. In this molecule, the dihydrodioxin ring is electron-donating, which would disfavor a classical SNAr reaction. However, the electron-withdrawing inductive effects of both the fluorine and bromine atoms partially deactivate the ring, potentially allowing substitution under forcing conditions with strong nucleophiles. Studies on polyfluoroarenes demonstrate that fluorine can be selectively substituted by various nucleophiles. nih.gov

Transformations of the Dioxin Ring System

Oxidative Reactions of the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- Scaffold

The dihydrodioxin ring is generally stable to mild oxidizing conditions. However, under more vigorous conditions, oxidative cleavage can occur. Tandem palladium-catalyzed oxidative aminocarbonylation has been used to synthesize functionalized 2,3-dihydrobenzo wikipedia.orgwikipedia.orgdioxine derivatives, indicating the ring can be formed under oxidative conditions. researchgate.net In other heterocyclic systems, electrochemical oxidation has been shown to induce oxidative ring cleavage (ORC). ias.ac.in While not directly demonstrated on this specific scaffold, such reactions suggest that potent oxidizing agents could potentially lead to the opening of the dioxin ring, likely yielding catechol-derived products.

Reductive Transformations of the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- Scaffold

The ether linkages in the dioxin ring are generally robust and resistant to cleavage. Reductive cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI, or powerful reducing systems like sodium in liquid ammonia (B1221849) or transition-metal-free systems using silanes and strong bases. wikipedia.orgresearchgate.net The C-Br bond on the aromatic ring could also be subject to reduction (hydrodebromination) under certain catalytic hydrogenation conditions, a reaction that would likely occur in preference to dioxin ring cleavage. Fe-catalyzed reductive cleavage of N-O bonds in oxazines has been reported, showcasing methods for selective bond cleavage in heterocyclic systems. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Sites of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

The bromine atom at the C-6 position serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. The general reactivity for aryl halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to connect the benzodioxin core to other alkyl, alkenyl, or aryl fragments. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This introduces a versatile alkynyl group onto the benzodioxin scaffold, which can be used for further transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring.

Below is a table summarizing typical conditions for these cross-coupling reactions as they would be applied to the 6-bromo position of the title compound.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile (B52724) |

Formation of Advanced Heterocyclic Systems Utilizing the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- Core as a Building Block

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. mdpi.comscielo.br The functional handles on 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- allow it to be incorporated into larger, more complex heterocyclic systems.

The cross-coupling reactions detailed in section 3.4 are a primary strategy for this purpose. For example:

Suzuki coupling with a heterocyclic boronic acid can directly link the benzodioxin core to another heterocyclic ring system, such as a pyridine (B92270), triazine, or pyrimidine. nih.gov

Sonogashira coupling introduces an alkyne, a highly versatile functional group. The resulting alkynyl-benzodioxin can undergo subsequent intramolecular cyclization reactions (e.g., domino Sonogashira coupling/cyclization) to form fused polycyclic systems like benzofurans. organic-chemistry.org

The product of a Heck reaction can be further functionalized. For example, palladium-catalyzed C-H activation/C-O cyclization can be used to build dihydrobenzofuran rings. nih.gov

Beyond cross-coupling, derivatization of the core structure can lead to the synthesis of advanced systems. For instance, starting from 2,3-dihydro-1,4-benzodioxin-6-amine, a series of complex sulfonamides have been synthesized by reacting the amine with sulfonyl chlorides and subsequently with various bromo-acetamides. scielo.br Similarly, derivatives of 2,3-dihydrobenzo[b] wikipedia.orgwikipedia.orgdioxine-5-carboxamide have been synthesized and modified to act as potent PARP1 inhibitors, showcasing the utility of this core in developing complex drug candidates. nih.gov These examples underscore the role of the functionalized 1,4-benzodioxin core as a key intermediate for accessing diverse and advanced heterocyclic architectures.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important synthetic precursors for various heterocyclic compounds. ekb.eg The primary method for synthesizing chalcone derivatives from a functionalized 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin core is the Claisen-Schmidt condensation. nih.gov

This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. In this context, the starting material would be an acetyl-substituted benzodioxin, specifically 1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)ethan-1-one. This intermediate can be reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.

The general synthetic scheme is as follows: 1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)ethan-1-one + Substituted Benzaldehyde (B42025) → (E)-1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(substituted-phenyl)prop-2-en-1-one

The specific substituents on the benzaldehyde can be varied to produce a library of chalcone derivatives with diverse electronic and steric properties. A study on 1,4-benzodioxan-substituted chalcones demonstrated the successful synthesis of analogous compounds, highlighting the utility of this pathway. nih.gov

Table 1: Examples of Synthesized Chalcone Derivatives

| Starting Aldehyde | Resulting Chalcone Derivative |

|---|---|

| Benzaldehyde | (E)-1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Preparation of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized from chalcone precursors, making this a logical subsequent step in the derivatization of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin. The most common method for this transformation is the cyclocondensation reaction of a chalcone with hydrazine (B178648) or a hydrazine derivative. researchgate.netdergipark.org.tr

The α,β-unsaturated ketone moiety of the chalcone is susceptible to nucleophilic attack by the hydrazine. The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate (B1144303) in a protic solvent such as ethanol (B145695) or glacial acetic acid. researchgate.netdergipark.org.tr The reaction proceeds via an initial Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.

Using the chalcone derivatives synthesized in the previous step, a variety of pyrazoline compounds can be prepared. For example, reacting (E)-1-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate would yield 7-(5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoline derivatives. researchgate.net

Table 2: Examples of Synthesized Pyrazoline Derivatives from Chalcones

| Starting Chalcone | Reagent | Resulting Pyrazoline Derivative |

|---|---|---|

| (E)-1-(...)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 7-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin |

| (E)-1-(...)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 7-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin |

Formation of Sulfonamide Derivatives

Sulfonamides are a class of compounds containing the -SO₂NH- functional group. The synthesis of sulfonamide derivatives of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin typically begins with an amino-functionalized precursor, such as 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine. This amine can then react with a variety of alkyl or aryl sulfonyl chlorides. researchgate.net

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct. nih.govscielo.br The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide linkage. This method is highly versatile, allowing for the introduction of a wide range of substituents on the sulfur atom, depending on the choice of sulfonyl chloride. ekb.eg

For instance, reacting 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine with benzenesulfonyl chloride would yield N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)benzenesulfonamide.

Table 3: Examples of Synthesized Sulfonamide Derivatives

| Starting Sulfonyl Chloride | Resulting Sulfonamide Derivative |

|---|---|

| Benzenesulfonyl chloride | N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)benzenesulfonamide |

| 4-Methylbenzenesulfonyl chloride | N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-4-methylbenzenesulfonamide |

| Methane sulfonyl chloride | N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)methanesulfonamide |

Amide and Carboxamide Linkages

The formation of amide and carboxamide linkages represents another important derivatization pathway. This can be achieved through two primary routes, depending on the available functional group on the benzodioxin ring: either starting from an amine or a carboxylic acid.

Route 1: From an Amino-Substituted Benzodioxin Starting with 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine, amides can be formed by reaction with acyl chlorides or carboxylic acids. The reaction with an acyl chloride is straightforward, typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. Alternatively, direct coupling with a carboxylic acid requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine.

Route 2: From a Carboxy-Substituted Benzodioxin If the starting material is 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid, carboxamides can be synthesized by coupling it with various primary or secondary amines. scirp.org Similar to the process described above, this reaction is facilitated by standard peptide coupling agents. This route allows for the introduction of a diverse array of substituents via the amine component.

These methods provide robust and flexible strategies for creating extensive libraries of amide and carboxamide derivatives based on the 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin scaffold.

Table 4: Examples of Amide and Carboxamide Derivatives

| Synthetic Route | Reactants | Resulting Amide/Carboxamide Derivative |

|---|---|---|

| Route 1 | ...-7-amine + Acetyl chloride | N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

| Route 1 | ...-7-amine + Benzoyl chloride | N-(6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)benzamide |

| Route 2 | ...-7-carboxylic acid + Aniline | N-phenyl-6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxamide |

Spectroscopic and Advanced Structural Elucidation Techniques for 1,4 Benzodioxin, 6 Bromo 5 Fluoro 2,3 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1,4-Benzodioxin (B1211060), 6-bromo-5-fluoro-2,3-dihydro- is expected to exhibit distinct signals for the aromatic and aliphatic protons. The dihydrodioxin moiety features two chemically equivalent methylene (B1212753) groups, which would give rise to a single signal. The aromatic region would show two signals corresponding to the protons on the substituted benzene (B151609) ring.

The fluorine and bromine substituents significantly influence the chemical shifts of the aromatic protons due to their electronic effects. The fluorine atom, being highly electronegative, will exert a strong deshielding effect, while the bromine atom will have a moderate deshielding effect. The coupling between the fluorine atom and the adjacent proton is expected to result in a characteristic doublet for the proton signal.

Predicted ¹H NMR Data for 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-3 | 4.2 - 4.4 | s | - |

| H-7 | 6.9 - 7.1 | d | 8.0 - 9.0 |

| H-8 | 7.1 - 7.3 | d | 8.0 - 9.0 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative oxygen, fluorine, and bromine atoms will be significantly deshielded and appear at a lower field.

Predicted ¹³C NMR Data for 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-3 | 64.0 - 66.0 |

| C-5 | 145.0 - 148.0 (d, ¹JCF) |

| C-6 | 115.0 - 118.0 (d, ²JCF) |

| C-7 | 118.0 - 121.0 (d, ³JCF) |

| C-8 | 123.0 - 126.0 (d, ⁴JCF) |

| C-4a | 140.0 - 143.0 |

| C-8a | 143.0 - 146.0 |

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to carbon-fluorine coupling, with the coupling constant denoted as JCF.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For an aryl fluoride, the chemical shift is expected to be in the range of -100 to -140 ppm relative to a standard such as CFCl₃. The fluorine signal will be split by the adjacent proton, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-, it would confirm the coupling between the aromatic protons H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C-2/H-2, C-3/H-3, C-7/H-7, and C-8/H-8 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity of the entire molecule. For instance, correlations from the methylene protons (H-2, H-3) to the aromatic carbons C-4a and C-8a would confirm the fusion of the dihydrodioxin and benzene rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- is expected to show characteristic absorption bands for the C-O ether linkages, aromatic C=C bonds, and aliphatic C-H bonds. The presence of the carbon-fluorine and carbon-bromine bonds will also give rise to absorptions in the fingerprint region.

Predicted IR Absorption Bands for 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-O-C stretch (asymmetric) | 1200 - 1300 |

| C-O-C stretch (symmetric) | 1000 - 1100 |

| C-F stretch | 1000 - 1250 |

| C-Br stretch | 500 - 650 |

Note: Predicted values are based on characteristic absorption frequencies for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EIMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- would be expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a characteristic signature for the presence of a single bromine atom in a molecule.

Common fragmentation pathways for this compound would likely involve the loss of ethylene (B1197577) oxide from the dihydrodioxin ring and the cleavage of the C-Br and C-F bonds.

Predicted Mass Spectrometry Data for 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-

| Ion | Predicted m/z | Notes |

| [M]⁺ | 232/234 | Molecular ion peak with characteristic bromine isotopic pattern |

| [M - C₂H₄O]⁺ | 188/190 | Loss of ethylene oxide |

| [M - Br]⁺ | 153 | Loss of bromine atom |

Note: m/z values are calculated for the most abundant isotopes.

Computational and Theoretical Studies on 1,4 Benzodioxin, 6 Bromo 5 Fluoro 2,3 Dihydro

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. For a molecule like 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to predict its most stable three-dimensional conformation. wikipedia.orgnih.gov

The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For the 2,3-dihydro-1,4-benzodioxin ring system, the dihydrodioxin ring typically adopts a half-chair conformation. nih.gov The positions of the bromo and fluoro substituents on the benzene (B151609) ring will influence the electronic distribution and may cause minor distortions in the ring planarity. The electronic structure analysis derived from DFT provides crucial information, including the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Optimized Geometrical Parameters for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| O-C-C-O Dihedral Angle | ~ -55° to -60° |

| C-O Bond Length (aliphatic) | ~1.43 Å |

| C-O Bond Length (aromatic) | ~1.37 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and its Correlation with Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni.lu For 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzodioxin. The precise HOMO-LUMO gap would be quantified by DFT calculations.

Table 2: Predicted Frontier Molecular Orbital Energies for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin (Illustrative) Note: This data is hypothetical and serves to illustrate the output of FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Prediction of Global Reactivity Descriptors

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. uni.lu For 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, these calculations would help in comparing its reactivity with other related compounds and in predicting its behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are for illustrative purposes and are derived from the hypothetical HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1/(2η) | 0.19 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, an MD simulation would reveal the flexibility of the dihydrodioxin ring and the rotational freedom of substituents.

These simulations are particularly useful for studying how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule. The analysis of an MD trajectory can provide information on stable conformations, the transitions between them, and the formation of intermolecular interactions, such as hydrogen bonds or halogen bonds. This would be crucial in understanding how the compound might bind to a receptor or enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Parameters and Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study involving 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, this compound would be part of a larger dataset of related benzodioxin derivatives with known biological activities.

Theoretical parameters, or molecular descriptors, are calculated for each molecule in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

In Silico Prediction of Physicochemical Properties Relevant to Synthesis and Molecular Interactions

A variety of computational tools and web servers allow for the rapid in silico prediction of key physicochemical properties that are important for chemical synthesis and understanding molecular interactions. For 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin, these properties can be estimated from its chemical structure.

These predicted properties are valuable in the early stages of research to assess the "drug-likeness" of a compound and to anticipate its behavior in experimental settings. For instance, predicted solubility and lipophilicity are crucial for designing synthetic workups and for understanding how the molecule might be absorbed and distributed in a biological system. nih.gov

Table 4: Predicted Physicochemical Properties for 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxin Data sourced from public chemical databases.

| Property | Predicted Value |

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.04 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 18.46 Ų |

Strategic Utility of 1,4 Benzodioxin, 6 Bromo 5 Fluoro 2,3 Dihydro in Chemical Research and Ligand Design

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The 2,3-dihydro-1,4-benzodioxin ring system is a common motif in a multitude of biologically active compounds, including therapeutic agents for conditions ranging from hypertension to neurological disorders. eurekaselect.com The presence of halogen substituents, specifically bromine and fluorine, on the aromatic ring of 1,4-Benzodioxin (B1211060), 6-bromo-5-fluoro-2,3-dihydro- significantly enhances its value as a synthetic intermediate. These halogens serve as versatile handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The bromine atom, for instance, is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse carbon-based substituents, including alkyl, aryl, and alkynyl groups, at the 6-position of the benzodioxin ring. This capability is crucial for building intricate molecular frameworks and for the late-stage functionalization of drug candidates. Furthermore, the bromine atom can participate in other transformations like Buchwald-Hartwig amination for the introduction of nitrogen-containing moieties, or lithiation-substitution sequences to introduce a variety of other functional groups.

The strategic placement of both a bromine and a fluorine atom on the same aromatic ring allows for orthogonal chemical modifications. This means that one halogen can be selectively reacted while the other remains intact, enabling a stepwise and controlled elaboration of the molecular structure. This feature is highly desirable in the synthesis of complex molecules where precise control over the introduction of functional groups is paramount. For example, a Suzuki coupling could be performed selectively at the bromine position, followed by a subsequent modification involving the fluorine atom or another part of the molecule. This step-wise approach is fundamental in the construction of complex natural products and novel pharmaceutical agents. nih.gov

Application in Scaffold Diversity and the Generation of Chemical Libraries

The concept of scaffold diversity is central to modern drug discovery, as it allows for the exploration of a wide range of chemical space in the search for new bioactive molecules. nih.gov The 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- scaffold is an excellent starting point for the generation of chemical libraries due to its inherent structural features and the synthetic versatility offered by its halogen substituents.

A chemical library based on this scaffold can be rapidly assembled by leveraging the differential reactivity of the bromine and fluorine atoms. As mentioned earlier, the bromine atom can be functionalized through a variety of cross-coupling reactions, allowing for the introduction of a diverse set of building blocks at this position. By employing a collection of different boronic acids in a Suzuki coupling reaction, for example, a library of analogs with varying substituents at the 6-position can be readily generated. Similarly, a range of amines, alcohols, or other nucleophiles can be introduced via other palladium-catalyzed reactions.

The 2,3-dihydro-1,4-benzodioxin core itself offers opportunities for diversification. The ethylene (B1197577) glycol bridge can be modified, for instance, by introducing substituents at the 2- and 3-positions. While the parent compound is unsubstituted at these positions, synthetic strategies could be developed to introduce diversity at these sites, further expanding the chemical space accessible from this scaffold.

The combination of a privileged core structure (the benzodioxin ring) with the ability to introduce a wide range of substituents through reliable chemical reactions makes 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- an ideal building block for diversity-oriented synthesis. nih.gov The resulting chemical libraries can then be screened against a variety of biological targets to identify new lead compounds for drug development. The systematic variation of the substituents on the scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable information for the optimization of hit compounds into potent and selective drug candidates.

Investigation of Structure-Interaction Hypotheses within Chemical Biology

The specific substitution pattern of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- makes it a valuable tool for investigating structure-interaction hypotheses in chemical biology. The presence and positioning of the halogen atoms can provide insights into the nature of ligand-receptor interactions and the role of specific atomic contacts in molecular recognition.

Halogen atoms are known to participate in a variety of non-covalent interactions that can significantly influence the binding of a ligand to its biological target. acs.org The bromine and fluorine atoms on the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- scaffold can engage in several key interactions:

Halogen Bonding: The bromine atom, with its electropositive region on the outer surface (the σ-hole), can act as a halogen bond donor, forming favorable interactions with electron-rich atoms such as oxygen, nitrogen, or sulfur in a protein's binding pocket. acs.org This type of interaction is increasingly recognized as an important contributor to ligand affinity and selectivity.

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor, but it can still participate in hydrogen bonding interactions, particularly with strong hydrogen bond donors. nih.govacs.org More importantly, the high electronegativity of fluorine can polarize adjacent C-H bonds, making them better hydrogen bond donors.

Dipole-Dipole Interactions: Both bromine and fluorine are highly electronegative, creating significant dipole moments in the molecule. These dipoles can engage in favorable electrostatic interactions with polar residues in a binding site.

Hydrophobic Interactions: While halogens are polarizable, they are also hydrophobic and can participate in van der Waals and hydrophobic interactions within a nonpolar binding pocket. The size of the bromine atom can allow it to fill a specific hydrophobic cavity, contributing to binding affinity.

| Interaction Type | Potential Contribution of Bromine | Potential Contribution of Fluorine |

| Halogen Bonding | Strong σ-hole donor | Weak acceptor |

| Hydrogen Bonding | Weak acceptor | Weak acceptor, can enhance C-H acidity |

| Dipole-Dipole | Significant dipole moment | High electronegativity, strong dipole |

| Hydrophobic | Fills space, favorable van der Waals | Contributes to hydrophobicity |

The conformation of a ligand, i.e., its three-dimensional shape, is a critical determinant of its ability to bind to a biological target. biorxiv.orgresearchgate.net The 2,3-dihydro-1,4-benzodioxin ring system is not planar and can adopt different conformations, typically described as half-chair or twist-boat forms. rsc.org The specific conformation adopted by the ring can be influenced by the nature and position of substituents on both the aromatic and the dihydrodioxin portions of the molecule.

The bromo and fluoro substituents on the aromatic ring of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- can influence the conformational preference of the dihydrodioxin ring through steric and electronic effects. For example, a bulky bromine atom could sterically disfavor certain conformations where it would clash with adjacent parts of the molecule or the binding pocket.

Theoretical calculations, such as density functional theory (DFT) and molecular mechanics, can be used to predict the low-energy conformations of 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- in different environments (e.g., in solution or in a protein binding site). These computational studies can provide valuable insights into the conformational landscape of the molecule and how it might adapt its shape to fit into a specific binding pocket.

Understanding the conformational preferences of this scaffold is crucial for ligand design. For a ligand to bind with high affinity, it must adopt a conformation that is complementary to the shape of the binding site. If the bioactive conformation is a high-energy state for the unbound ligand, a significant entropic penalty will be paid upon binding, leading to lower affinity. By designing molecules that are pre-organized in their bioactive conformation, it is possible to minimize this entropic penalty and enhance binding affinity. nih.gov

| Parameter | Influence on Conformation |

| Ring Puckering | The dihydrodioxin ring can exist in various non-planar conformations. |

| Substituent Effects | The size and electronic nature of the bromo and fluoro groups can influence the preferred ring pucker. |

| Bioactive Conformation | The conformation adopted upon binding to a target, which may differ from the lowest energy solution conformation. |

| Pre-organization | Designing analogs that favor the bioactive conformation can lead to improved binding affinity. |

Development of Molecular Probes for Mechanistic Studies in Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes in living systems. nih.govnih.gov The 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- scaffold can serve as a foundation for the development of such probes.

The synthetic versatility of this compound allows for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. For example, a fluorescent dye could be coupled to the scaffold via a reaction at the bromine position. The resulting fluorescent probe could then be used to visualize the localization of a target protein within a cell using fluorescence microscopy.

The fluorine atom can also be exploited in the design of molecular probes. The stable isotope fluorine-19 is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, as it has a high gyromagnetic ratio and 100% natural abundance. A ¹⁹F NMR probe based on the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- scaffold could be used to study ligand-protein interactions in solution, as the chemical shift of the fluorine atom is highly sensitive to its local environment. Changes in the ¹⁹F NMR spectrum upon binding to a target can provide information about the binding event and the nature of the binding site.

Furthermore, the bromine atom can be replaced with a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, to create a radiolabeled probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These imaging modalities allow for the non-invasive visualization of the distribution of the probe and its target in a living organism.

The development of molecular probes from the 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro- scaffold can provide powerful tools for studying the mechanism of action of drugs, for identifying new drug targets, and for diagnosing diseases. The ability to attach different types of reporter groups to this versatile scaffold opens up a wide range of possibilities for creating customized probes for specific applications in chemical biology.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-bromo-5-fluoro-1,4-benzodioxin derivatives?

- Methodology: The inverse electron demand hetero-Diels–Alder reaction is a validated approach for constructing the 1,4-benzodioxin core. Using ortho-quinones and enamines with halogenating agents (e.g., iodine) under mild conditions enables regioselective bromination and fluorination . Alternative methods include stepwise bromination/fluorination of precursor benzodioxins, as seen in benzothiadiazole derivatives .

- Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to minimize by-products. Characterization via H/C NMR and mass spectrometry is critical to confirm substitution patterns .

Q. How are thermodynamic properties (e.g., enthalpy of vaporization) determined for halogenated benzodioxins?

- Methodology: Combustion calorimetry (e.g., for ΔvapH°) and vapor pressure measurements (e.g., reduced-pressure boiling points) are standard. For 1,4-benzodioxan derivatives, ΔvapH° values range from 50.4–67.4 kJ/mol depending on experimental setups (static vs. dynamic vaporization) .

- Data Interpretation: Discrepancies arise from differences in pressure calibration or sample purity. Cross-validate using computational thermochemistry (e.g., DFT calculations) .

Q. What spectroscopic techniques are used to characterize halogenated benzodioxins?

- Primary Techniques:

- NMR: F NMR identifies fluorine environments, while H NMR reveals dihydrobenzodioxin proton coupling.

- MS: High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., CHBrFO) .

Advanced Research Questions

Q. How can regioselective bromination/fluorination be achieved in dihydrobenzodioxins?

- Challenges: Competing halogenation at adjacent positions due to electron-rich oxygen atoms.

- Strategies:

- Use directing groups (e.g., carbonyls) to stabilize intermediates.

- Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions, as demonstrated in benzothiadiazole synthesis .

Q. How do computational models resolve contradictions in thermodynamic data?

- Example: For 1,4-benzodioxan, experimental ΔvapH° values vary between 50.42 kJ/mol (vapor pressure method) and 67.4 kJ/mol (calorimetry). DFT simulations (e.g., B3LYP/6-311++G**) reconcile these by accounting for non-ideal vapor behavior .

- Application: Predict substituent effects on stability; e.g., bromine’s electron-withdrawing nature lowers vaporization enthalpy .

Q. What are the biological targets of 6-bromo-5-fluoro-dihydrobenzodioxin derivatives?

- Neuropharmacology: Structural analogs (e.g., 1,4-benzodiazepines) act as 5-HT receptor antagonists or P2X4 receptor inhibitors .

- Mechanistic Insight: Fluorine enhances blood-brain barrier penetration, while bromine modulates steric interactions with binding pockets .

- Experimental Design: Use radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT) to quantify affinity .

Q. How do halogen substituents influence material properties in organic electronics?

- Case Study: 6-Bromo-5-fluoro-benzothiadiazole derivatives exhibit enhanced electron mobility in organic semiconductors due to halogen-induced dipole moments .

- Characterization: Measure charge-carrier mobility via field-effect transistor (FET) configurations and UV-vis spectroscopy for bandgap analysis .

Data Contradiction Analysis

Q. Why do reported boiling points for dihydrobenzodioxins vary across studies?

- Root Cause: Differences in pressure calibration (e.g., 376.2 K at 0.008 bar vs. ambient pressure measurements) .

- Resolution: Apply the Clausius-Clapeyron equation to extrapolate data to standard conditions (1 atm) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.